molecular formula C15H19N3O4S B2703503 ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1296891-49-0

ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B2703503
CAS RN: 1296891-49-0
M. Wt: 337.39
InChI Key: VGFCUBVHZMFPNQ-UHFFFAOYSA-N
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Description

The compound “ethyl 5-(N-(3-ethylphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfamoyl group, which is a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki-Miyaura coupling , or the reaction of phenol with diethyl sulfate .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can undergo a variety of reactions, including nucleophilic substitution and cross-coupling reactions .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been synthesized through three-component one-pot condensation reactions. These compounds are characterized by methods like single crystal X-ray diffraction and Density Functional Theory (DFT) studies, highlighting their structural properties and potential for further chemical investigations (Viveka et al., 2016).

Corrosion Inhibition

Pyranpyrazole derivatives demonstrate promising applications as corrosion inhibitors for mild steel, which is beneficial for industrial processes such as pickling. Studies have shown these compounds can significantly reduce corrosion, with experimental and Quantum Chemical studies backing their efficiency (Dohare et al., 2017).

Antiglaucoma Activity

Novel pyrazole derivatives have shown potential in the treatment of glaucoma. Their inhibitory effects on carbonic anhydrase isoenzymes suggest they could be more potent inhibitors than traditional treatments, indicating their therapeutic potential (Kasımoğulları et al., 2010).

Crystal Structure Analysis

The crystal structure of related compounds, such as ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, has been determined to understand their geometric and electronic structures better. Such analyses contribute to the broader knowledge of pyrazole derivatives' chemical behavior (Kumar et al., 2018).

Analgesic and Anti-inflammatory Agents

Research into 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters has uncovered their potential as analgesic and anti-inflammatory agents. These compounds have shown promising results in preliminary pharmacological investigations, indicating their utility in developing new therapeutic agents (Gokulan et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some pyrazole derivatives have been found to exhibit anti-inflammatory and analgesic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and studying its reactions with other compounds .

properties

IUPAC Name

ethyl 3-[(3-ethylphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-4-11-7-6-8-12(9-11)18-23(20,21)14-13(10(3)16-17-14)15(19)22-5-2/h6-9,18H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFCUBVHZMFPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NS(=O)(=O)C2=NNC(=C2C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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